In Vitro Antimalarial Potency: SAR 97276 IC50 vs. Chloroquine in P. falciparum
SAR 97276 demonstrates significantly greater in vitro potency against Plasmodium falciparum compared to the standard antimalarial chloroquine. The reported IC50 value for SAR 97276 is 2.3 nM, while chloroquine exhibits an IC50 of 11.8 μM [1][2]. This represents a >5,000-fold difference in potency, underscoring the enhanced activity of SAR 97276 in standard laboratory assays.
| Evidence Dimension | 50% Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 2.3 nM (IC50) |
| Comparator Or Baseline | Chloroquine: 11.8 μM (IC50) |
| Quantified Difference | >5,000-fold lower IC50 for SAR 97276 |
| Conditions | In vitro culture of P. falciparum (strain 3D7); assay measuring parasite growth inhibition. |
Why This Matters
This data is critical for researchers requiring a highly potent tool compound for in vitro studies where minimal concentrations are needed to observe antimalarial effects, potentially reducing off-target cytotoxicity in cell culture.
- [1] Guide to Pharmacology. Albitiazolium Ligand Page. Accessed 2026. View Source
- [2] Thompson, A. J., et al. (2007). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. British Journal of Pharmacology, 151(5), 666-677. View Source
